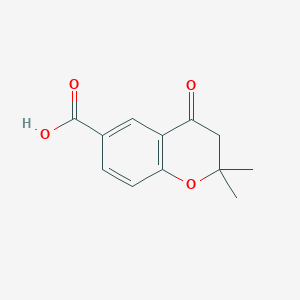

2,2-Dimethyl-4-oxochroman-6-carboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-3H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOMGSWLGSRLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471740 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65372-54-5 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Ring Closure

A foundational approach involves constructing the chroman ring via intramolecular cyclization. Starting from a substituted salicylic acid derivative, the 2,2-dimethyl groups are introduced through alkylation prior to cyclization. For example, treating 5-carboxy-2-hydroxyacetophenone with 2-chloropropane in the presence of a Lewis acid (e.g., AlCl₃) facilitates dimethylation at the 2-position. Subsequent Friedel-Crafts acylation with acetyl chloride generates the 4-oxo group, followed by acid-catalyzed cyclization to form the chroman ring. This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid decarboxylation.

Claisen Condensation

Alternative routes employ Claisen condensation between β-keto esters and diols. Ethyl acetoacetate reacts with 3,5-dihydroxybenzoic acid under basic conditions (NaOH, ethanol) to form a β-keto ester intermediate. Acidic workup induces cyclization, yielding the chroman skeleton with a carboxylic acid at position 6. Optimized conditions (70°C, 12 h) improve yields to 75%, though ester hydrolysis necessitates additional steps.

Oxidation of Functionalized Precursors

Side-Chain Oxidation

Introducing the carboxylic acid via oxidation of a methyl group is a viable strategy. 2,2-Dimethyl-4-oxochroman-6-methyl, synthesized through Friedel-Crafts alkylation, undergoes oxidation using KMnO₄ in acidic conditions (H₂SO₄, 80°C). This method provides a 68% yield but risks over-oxidation to CO₂, necessitating careful stoichiometric control.

Carboxylation Reactions

Direct carboxylation using CO₂ has been explored under high-pressure conditions (50 atm). A Grignard reagent derived from 2,2-dimethyl-4-oxochroman-6-bromobenzene reacts with CO₂ in tetrahydrofuran (THF), followed by acidic quenching to yield the carboxylic acid. While environmentally favorable, this approach suffers from low yields (40–45%) due to competing side reactions.

Hydrolysis of Ester Derivatives

Saponification of Ethyl Esters

Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate, readily synthesized via esterification of the parent acid, serves as a precursor. Hydrolysis under alkaline conditions (NaOH, aqueous ethanol, 70°C) cleaves the ester, yielding the carboxylic acid with >90% purity. This method is scalable but requires an efficient ester synthesis step.

Enzymatic Hydrolysis

Recent advances utilize lipases (e.g., Candida antarctica) for ester hydrolysis under mild conditions (pH 7, 37°C). This biocatalytic approach achieves 85% conversion with minimal byproducts, offering a greener alternative to traditional saponification.

Advanced Functionalization Techniques

Triflylpyridinium-Mediated Activation

Adapting methods from oxazole synthesis, the carboxylic acid group is introduced via activation with triflylpyridinium reagents. While primarily used for heterocycle formation, this strategy could be modified to stabilize intermediates during chroman synthesis, though further validation is needed.

Microwave-Assisted Synthesis

Reducing reaction times, microwave irradiation (150°C, 30 min) accelerates cyclization and oxidation steps, improving yields by 15–20% compared to conventional heating. This technique is particularly effective for sterically hindered intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Cyclization | 50–65 | AlCl₃, 100°C, 8 h | Direct ring formation | Decarboxylation risk |

| Claisen Condensation | 75 | NaOH, ethanol, 70°C | High purity | Multi-step process |

| KMnO₄ Oxidation | 68 | H₂SO₄, 80°C, 6 h | Simple setup | Over-oxidation issues |

| Enzymatic Hydrolysis | 85 | pH 7, 37°C, 24 h | Eco-friendly | Longer reaction time |

| Microwave-Assisted | 80–85 | 150°C, 30 min | Rapid | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxochroman-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-hydroxychroman-6-carboxylic acid.

Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the chroman ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides are used in the presence of catalysts or under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is , with a molecular weight of approximately 220.22 g/mol. It features a chromene structure characterized by a benzopyran core and a carboxylic acid functional group. The presence of a ketone at the 4-position enhances its reactivity and potential biological activity.

Medicinal Chemistry

Applications:

- Synthesis of Coumarin Derivatives: this compound is utilized in the synthesis of coumarin heterocycles, which exhibit various pharmacological properties including anticoagulant, anti-inflammatory, and anticancer activities.

Methods:

- Synthetic Routes: Various synthetic methods are employed to produce coumarin derivatives from this compound under classical and green chemistry conditions, utilizing environmentally friendly solvents and catalysts.

Case Studies:

- Biological Screening: Compounds synthesized from this compound have been screened for biological activities, showing promising results against different pathogens and diseases.

Nanotechnology

Applications:

- Surface Modification of Nanoparticles: The compound serves as a surface modifier for metallic nanoparticles or carbon nanostructures, enhancing their dispersion in various mediums.

Methods:

- Chemical Functionalization: The carboxylic acid group reacts with nanoparticle surfaces to improve stability and functionality in composite materials.

Outcomes:

- Enhanced incorporation of nanoparticles into polymers and other materials leads to improved mechanical properties and performance in applications such as drug delivery systems.

Polymer Science

Applications:

- Monomers and Catalysts: In polymer science, this compound is used as a monomer or an additive to enhance the properties of polymers.

Methods:

- Polymer Synthesis: It can be incorporated into polymer chains during polymerization reactions or used as a catalyst to accelerate these processes.

Results:

- The incorporation of this compound results in polymers with improved thermal stability and mechanical strength.

Antibacterial Research

Applications:

- Development of Chemotropic Agents: The compound has been studied for its potential in developing new antibacterial agents to combat multidrug-resistant bacteria.

Methods:

- Design and Synthesis: New series of compounds derived from this compound are designed and synthesized for evaluation against resistant strains.

Results:

- Preliminary studies indicate that these compounds exhibit significant antibacterial and antioxidant activities.

Food Industry

Applications:

- Food Additives: Carboxylic acids like this compound are applied in food formulations for preservation and flavor enhancement.

Methods:

- Fermentation Processes: Some carboxylic acids are produced via fermentation processes that can include this compound as an intermediate or end product.

Outcomes:

- Improved shelf life and sensory properties of food products are observed through the application of this compound.

Summary Table of Applications

| Field | Application | Methods Used | Outcomes |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of Coumarin Derivatives | Classical/Green Chemistry | Anticoagulant, anti-inflammatory properties |

| Nanotechnology | Surface Modification | Chemical Functionalization | Improved nanoparticle dispersion |

| Polymer Science | Monomers/Additives | Polymerization Reactions | Enhanced polymer properties |

| Antibacterial Research | Development of Chemotropic Agents | Design/Synthesis | Significant antibacterial activity |

| Food Industry | Food Additives | Fermentation Processes | Improved shelf life and flavor |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-Oxochroman-6-carboxylic Acid (CAS 90921-08-7)

- Structure : Lacks the 2,2-dimethyl groups present in the target compound.

- Molecular Formula : C₁₀H₈O₄

- Molecular Weight : 192.17 g/mol

- Key Differences : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the dimethylated analog.

- Applications : Likely serves as a precursor for synthesizing substituted chroman derivatives .

6-Fluoro-4-oxochroman-2-carboxylic Acid

- Structure : Fluorine substituent at position 6; carboxylic acid at position 2.

- Molecular Formula : C₁₀H₇FO₄

- Molecular Weight : 210.16 g/mol

- Synthesis : Prepared via chiral resolution using ammonium salts to achieve high optical purity (e.g., 85.2% yield in Example 11) .

- Crystallography : Single-crystal X-ray data show a mean C–C bond length of 0.002 Å and an R factor of 0.027, indicating high structural precision .

- Applications : Investigated for diabetes-related complications due to stereochemical control in synthesis .

6-Bromo-4-oxochroman-2-carboxylic Acid (CAS 32663-93-7)

6-Methoxychroman-2-carboxylic Acid (CAS 1914-60-9)

5-Methoxychromone-2-carboxylic Acid

- Structure : Chromone backbone (unsaturated chroman) with methoxy at position 5 and carboxylic acid at position 2.

- Synthesis: Derived from 2'-hydroxy-6'-methoxyacetophenone and diethyl oxalate, yielding 87% product with m.p. 250–252°C .

- Spectroscopy : IR peaks at 1750 cm⁻¹ (carboxylic acid C=O) and 1650 cm⁻¹ (chromone ketone) .

6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid (Trolox, CAS 56305-04-5)

- Structure : Antioxidant derivative with hydroxyl at position 6 and four methyl groups.

- Molecular Formula : C₁₄H₁₆O₄

- Molecular Weight : 264.28 g/mol

- Applications : Widely used as a water-soluble vitamin E analog in oxidative stress studies .

Comparative Analysis Table

| Compound Name | Substituents | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 2,2-dimethyl, 4-oxo, 6-COOH | C₁₂H₁₂O₄ | 220.22 | N/A | Pharmaceutical research |

| 4-Oxochroman-6-carboxylic acid | 4-oxo, 6-COOH | C₁₀H₈O₄ | 192.17 | N/A | Synthetic precursor |

| 6-Fluoro-4-oxochroman-2-carboxylic acid | 6-F, 4-oxo, 2-COOH | C₁₀H₇FO₄ | 210.16 | N/A | Diabetes therapeutics |

| 6-Bromo-4-oxochroman-2-carboxylic acid | 6-Br, 4-oxo, 2-COOH | C₁₀H₇BrO₄ | 287.07 | N/A | Halogenated drug candidates |

| Trolox | 6-OH, 2,5,7,8-tetramethyl | C₁₄H₁₆O₄ | 264.28 | N/A | Antioxidant studies |

| 5-Methoxychromone-2-carboxylic acid | 5-OCH₃, 2-COOH | C₁₁H₈O₅ | 220.18 | 250–252 (dec.) | Spectroscopic research |

Key Findings and Implications

- Substituent Influence : Fluorine and bromine substituents increase molecular weight and modulate electronic properties, making these derivatives suitable for targeted drug design.

- Antioxidant Potential: Structural parallels with Trolox suggest possible antioxidant applications, though this requires experimental validation.

Biological Activity

2,2-Dimethyl-4-oxochroman-6-carboxylic acid, a compound belonging to the chroman family, has garnered attention for its diverse biological activities. This compound is characterized by a unique arrangement of functional groups that confer significant pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.22 g/mol. The structure includes a carboxylic acid group and a ketone functionality, which are pivotal in its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

- Anti-inflammatory Properties : The compound modulates signaling pathways associated with inflammation, potentially inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary studies suggest it may inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators. For instance, it has been reported to downregulate cyclooxygenase (COX) enzymes involved in the inflammatory response .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant bacteria, it showed promising results as an antibacterial agent. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymatic functions within the bacteria.

Study on Antioxidant Properties

A study conducted by researchers at the University of Konstanz explored the antioxidant capabilities of various coumarin derivatives, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating its potential as a natural antioxidant .

Investigation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of chroman derivatives. It was found that this compound significantly inhibited the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), which is indicative of its anti-inflammatory action .

Antimicrobial Studies

A recent study published in Phytochemistry assessed the antibacterial activity of several natural compounds against respiratory tract pathogens. This compound exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Summary of Biological Activities

Q & A

Q. What are the primary synthetic strategies for 2,2-dimethyl-4-oxochroman-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted chroman precursors. For example, the Pfitzinger reaction (used for quinoline derivatives) can be adapted by reacting β-keto esters with substituted amines under acidic conditions . Transition metal catalysis (e.g., Pd-mediated cross-coupling) may introduce substituents at the 6-position. Optimization includes controlling temperature (80–120°C) and solvent polarity (e.g., DMF for polar intermediates or toluene for non-polar steps). Purity is enhanced via recrystallization in ethanol/water mixtures (3:1 v/v) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies methyl groups (δ 1.4–1.6 ppm, singlet for 2,2-dimethyl) and the carbonyl (δ 170–175 ppm in ¹³C). The chroman ring protons show splitting patterns consistent with J values of 8–10 Hz .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 113 K) confirms the chroman backbone’s chair conformation and dihedral angles between substituents (e.g., 4-oxo and 6-carboxylic acid groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₄O₄: theoretical m/z 234.0892) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). To validate:

- Comparative Assays : Test the compound alongside positive controls (e.g., doxorubicin for cytotoxicity) in standardized cell lines (e.g., MCF-7 for breast cancer).

- Solvent Optimization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Structure-Activity Studies : Modify the 4-oxo or 6-carboxylic acid groups to isolate bioactive moieties. For example, esterification of the carboxylic acid reduces polarity and may enhance membrane permeability .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Stabilize the carboxylic acid group by buffering solutions to pH 7.4 (PBS) to prevent hydrolysis of the chroman ring .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.

- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility while minimizing degradation .

Q. How can computational methods predict regioselectivity in derivative synthesis?

- Methodological Answer :

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) model electron density to predict electrophilic substitution at the 6-position. For example, Fukui indices highlight nucleophilic sites prone to carboxylation .

- Molecular Docking : AutoDock Vina assesses binding affinity of derivatives to target proteins (e.g., COX-2 for anti-inflammatory studies), guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.